2-Hydroxyethyl acrylate

概述

描述

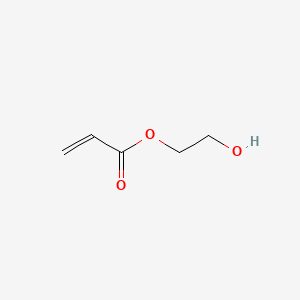

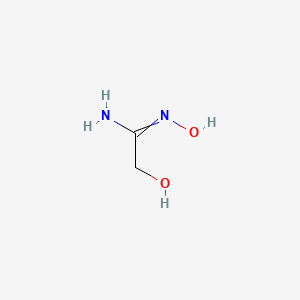

2-Hydroxyethyl acrylate is an organic compound with the chemical formula C5H8O3. It is an aliphatic compound that contains both a polymerizable acrylic group and a terminal hydroxy group. This dual functionality makes it a versatile monomer used in the production of various polymers, including hydrogels, coatings, adhesives, and thermosets .

作用机制

Target of Action

2-Hydroxyethyl acrylate (HEA) is a monomer that is widely used in the field of material synthesis . The primary targets of HEA are various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . Its versatility lies in its ability to copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications .

Mode of Action

HEA has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It is used to make emulsion polymers along with other monomers . The resultant resins are used in coatings, sealants, adhesives, and elastomers among other applications . It can also be used in the synthesis of amphilic block copolymers by nitroxide mediated living radical polymerization .

Biochemical Pathways

The traditional manufacturing process of HEA calls for the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . This process is aimed at reducing or removing heavy metals as catalysts . The resultant polymers may be used to manufacture pressure-sensitive adhesives .

Pharmacokinetics

It’s important to note that hea can cause allergies and irritations, as well as respiratory and ent problems in nail care professionals .

Result of Action

The most common use for HEA is to be copolymerized with other acrylate and methacrylate monomers to make emulsion and other polymers including hydrogels . The resultant polymers have a wide range of applications, from coatings and adhesives to biomedical applications like wound dressings, contact lenses, and drug delivery systems .

Action Environment

In order to prevent polymerization, HEA must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . The material is a clear water-white liquid with a mild but pungent ester-like odor . It has a low freezing point .

生化分析

Biochemical Properties

2-Hydroxyethyl acrylate plays a significant role in biochemical reactions. It is a key component in the creation of pH-responsive hydrogels for transdermal drug delivery systems . Its inclusion results in a porous 3D network structure that swells more at higher pH levels, providing controlled release of therapeutic agents . The physicochemical properties and mechanical strength of the hydrogel are influenced significantly by this compound, ensuring stability and efficient water retention .

Cellular Effects

It has been used in the creation of hydrogels for transdermal drug delivery systems . These hydrogels can enhance the transdermal delivery of therapeutic agents, suggesting that this compound may influence cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form a hydrogel with a porous 3D network structure . This structure is formed through radical polymerization, and its ability to swell more at higher pH levels highlights the pH-responsive nature of the hydrogel . The mechanical properties of the hydrogel are affected by the grafting and crosslinking density of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-based hydrogels have shown high conversions (>90%) in short times (<60 min) with excellent molecular weight distribution . The hydrogel’s stability and water retention capacity are influenced significantly by this compound .

Metabolic Pathways

It is known that this compound can copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications .

Transport and Distribution

It is known that this compound can form hydrogels, which have a porous 3D network structure . This structure could potentially influence the transport and distribution of this compound.

Subcellular Localization

Given its role in the formation of hydrogels, it may be localized in areas of the cell where these structures are formed .

准备方法

Synthetic Routes and Reaction Conditions

The traditional manufacturing process for 2-Hydroxyethyl acrylate involves the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst. This addition reaction is carried out with a polymerization inhibitor to produce a crude product, which is then degassed and distilled to obtain the finished product .

Industrial Production Methods

Industrial production of this compound typically employs ion exchange resins as catalysts to enhance the efficiency and reduce the presence of heavy metals in the final product. The process involves the reaction of ethylene oxide with acrylic acid, followed by purification steps to ensure high purity .

化学反应分析

Types of Reactions

2-Hydroxyethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can copolymerize with other monomers such as methacrylates, acrylonitrile, and vinyl acetate to form a wide range of polymers

Addition Reactions: The hydroxy group can react with cross-linking agents, leading to the formation of cross-linked polymers.

Common Reagents and Conditions

Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile are commonly used in emulsion polymerization.

Addition Reactions: Cross-linking agents like diisocyanates are used to react with the hydroxy group.

Major Products Formed

科学研究应用

2-Hydroxyethyl acrylate is widely used in scientific research due to its versatility:

相似化合物的比较

Similar Compounds

2-Hydroxyethyl methacrylate: Similar to 2-Hydroxyethyl acrylate but with a methacrylate group instead of an acrylate group.

Acrylic acid: Lacks the hydroxy group but can copolymerize with similar monomers.

Methacrylic acid: Similar to acrylic acid but with a methacrylate group.

Uniqueness

This compound’s dual functionality, containing both a polymerizable acrylic group and a terminal hydroxy group, makes it unique. This allows it to form a wide range of polymers with diverse properties, making it highly versatile in various applications .

属性

IUPAC Name |

2-hydroxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIGHNLMNHATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-58-7, 26022-14-0, 9051-31-4 | |

| Record name | Polyethylene glycol monoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26022-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022123 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear colorless liquid | |

CAS No. |

818-61-1 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25GT92NY0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 °F (USCG, 1999), -60.2 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-Hydroxyethyl Acrylate is C5H8O3, and its molecular weight is 116.12 g/mol.

A: [] Incorporating HEA into PCL networks leads to hydrophilization and microphase separation. Two alpha relaxation processes are observed, one attributed to PCL chains and the other to nanometric regions containing varying amounts of both comonomers. Additionally, a new beta(sw) relaxation emerges due to water molecules linking two side chains via hydrogen bonding.

A: [] Yes, photo-grafting HEA onto PU surfaces can improve their cytocompatibility. This modification enhances human umbilical vein endothelial (HUVE) cell adhesion and growth. The improved cell performance correlates with the increased oxygen and carbonyl content on the modified PU surface.

A: [] Incorporating silica into PHEA hydrogels used for drug delivery results in a decrease in the drug release rate as the silica content increases. Additionally, the presence of silica improves the biocompatibility of PHEA to some extent, as indicated by the MTT assay of rabbit chondrocytes.

A: [] The concentration of HEA significantly influences the particle size, zeta potential, viscosity, and water absorption of cationic Poly(VAc-BA-HEA) terpolymer latexes. Increasing HEA concentration increases both viscosity and water absorption while impacting particle size. This control over latex properties through HEA concentration makes it valuable for various applications.

A: [] Yes, ATRP can be successfully applied to polymerize HEA. The polymerization exhibits first-order kinetics, with molecular weights increasing linearly with conversion. Notably, ATRP's resilience to protic media allows for controlled polymerization in aqueous solutions (1:1 by volume) while maintaining low polydispersities (Mw/Mn ≈ 1.2).

A: [] Hydrogen bonding influences the relative incorporation rates of HEA to BA during copolymerization. This effect, observed in low-conversion kinetic studies, persists under high-conversion semi-batch conditions. Interestingly, overall reaction rates, polymer molar masses, and branching levels remain relatively stable as HEA content increases from 0 to 40 wt% in a starved-feed semi-batch system. This stability contrasts with the effects observed when introducing a hydrogen-bonding solvent (n-pentanol) or conducting batch (co)polymerizations with HEA, both of which lead to reduced branching levels.

A: [] RAFT copolymerization of HEA and MEA, using dibenzyltrithiocarbonate (DBTTC) as the chain-transfer agent, reveals equal reactivity for both monomers, resulting in well-defined, ideal random (azeotropic) copolymers.

A: [] Yes, the copolymerization kinetics of HEA and HPA can be effectively controlled using nitroxide-mediated polymerization with Blocbuilder® initiator and SG-1 free nitroxide. This method yields ideal random copolymers, and the resulting materials exhibit thermoresponsive properties in water, with their cloud points depending on both the polymer composition and concentration.

A: [] Flash polymerization of HEA during purification can be effectively prevented by incorporating a rectification process. During this process, a polymerization inhibitor is introduced via spraying during the phase transformation, ensuring product quality and enhancing the purity of the synthesized HEA.

A: [] The use of nitroxyl radicals, such as 2,2,6,6-tetramethyl-1-piperinyloxy, effectively inhibits ω-polymerization during the anionic polymerization of this compound. Investigating the effects of inhibitor concentration, oxygen levels, and dimethylbenzylamine concentration on the polymerization kinetics and induction period provides valuable insights into the mechanism of thermally induced polymerization. These insights help optimize reaction conditions to minimize undesirable side reactions and ensure the synthesis of well-defined polymers.

A: [] Incorporating hyper-branched poly(amidoamine) (hb-PAMAM) microenvironments within PHEA hydrogels offers a promising approach for achieving sustained drug release, particularly for ionizable drugs like salicylic acid. This modification allows for modulating the drug release rate by adjusting the salt concentration, providing control over the release kinetics.

A: [] Photopolymerization of a mixture containing 2-EHA and HEA produces 2-EHA/HEA OCRs. Incorporating HEA accelerates the photopolymerization process, enabling control over the conversion by adjusting the UV exposure time and the amount of HEA. Achieving good coating characteristics with these resins necessitates low conversion and viscosity, achievable by increasing the molecular weight distribution through higher HEA content.

A: [] Glycerol monoacrylate and 3-O-acrylic-D-glucose are promising low-toxicity alternatives to the commercially available HEA for gelcasting alumina powder. These monomers, unlike HEA, possess multiple hydroxyl groups, enabling hydrogen bond formation within the polymer network and eliminating the need for additional cross-linking agents in the ceramic slurry. This characteristic simplifies the gelcasting process and broadens the range of potential binders for ceramic processing.

A: [] Modifying butyl rubber waterproof plastic with chitosan, ethanolamine, HEA, and polyisobutylene significantly enhances its water resistance, weather resistance, temperature resistance (both high and low), adhesion, flexibility, and sealing performance. These improvements make it suitable for various applications requiring robust waterproofing and durability, including construction, automotive, and marine industries.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

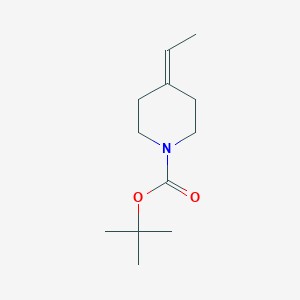

![1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7721338.png)